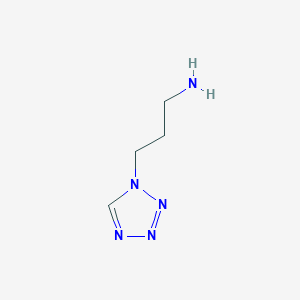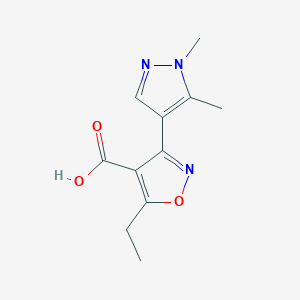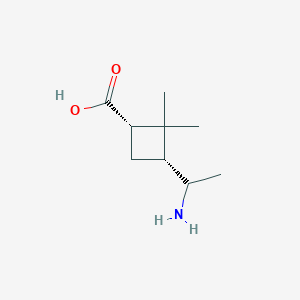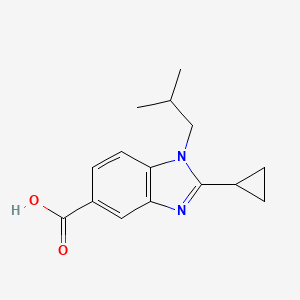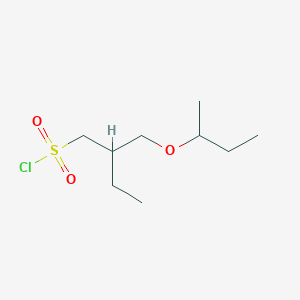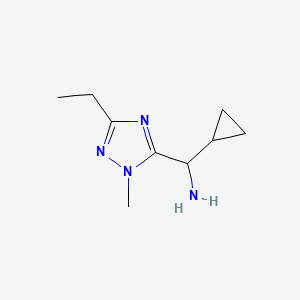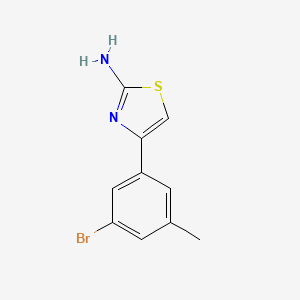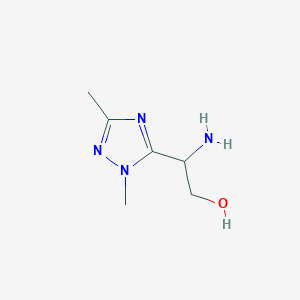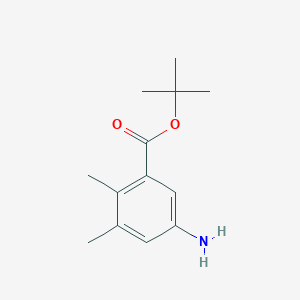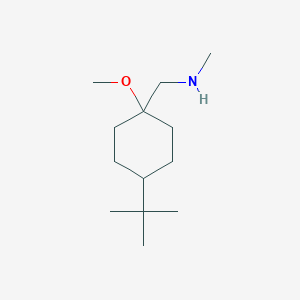![molecular formula C9H10N4O2 B13624538 1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)
1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid is a heterocyclic compound featuring a bipyrazole core structure
Vorbereitungsmethoden
The synthesis of 1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid typically involves the formation of the bipyrazole core followed by the introduction of the carboxylic acid group. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate hydrazine derivatives and diketones, cyclization reactions can form the bipyrazole core.
Functional Group Transformations: Introduction of the carboxylic acid group can be achieved through oxidation reactions or by using carboxylation reagents.
Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bipyrazole core allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which 1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid can be compared with other similar compounds, such as:
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another bipyrazole derivative with different functional groups.
1’-Ethyl-1-(2-fluorophenyl)-1H,1’H-3,4’-bipyrazole-4-carbaldehyde: A compound with a similar core structure but different substituents.
The uniqueness of 1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid lies in its specific functional groups and the resulting chemical properties, which make it suitable for a variety of applications.
Eigenschaften
Molekularformel |
C9H10N4O2 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
3-(1-ethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C9H10N4O2/c1-2-13-5-6(4-10-13)7-3-8(9(14)15)12-11-7/h3-5H,2H2,1H3,(H,11,12)(H,14,15) |
InChI-Schlüssel |
WCHDQZDHQRFRCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)C2=NNC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



